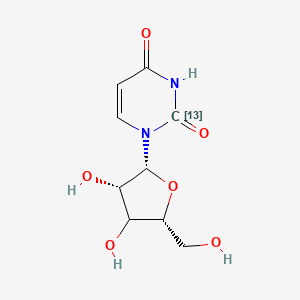
L-Phenylalanine,Indole-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine,Indole-15N is a compound that combines L-Phenylalanine and Indole, with the nitrogen atom in the indole ring being labeled with the stable isotope nitrogen-15 (15N). This labeling allows for detailed studies in various scientific fields, including chemistry, biology, and medicine. L-Phenylalanine is an essential aromatic amino acid, while indole is a nitrogen-containing heterocyclic compound. The combination of these two molecules creates a compound with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,Indole-15N typically involves the incorporation of nitrogen-15 into the indole ring. This can be achieved through various synthetic routes, including:
Direct Incorporation: Using nitrogen-15 labeled precursors in the synthesis of indole, followed by coupling with L-Phenylalanine.
Isotope Exchange: Introducing nitrogen-15 into pre-formed indole through isotope exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Fermentation: Utilizing microorganisms engineered to incorporate nitrogen-15 into the indole ring during biosynthesis.
Chemical Synthesis: Employing advanced chemical synthesis techniques with nitrogen-15 labeled reagents to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine,Indole-15N undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the phenylalanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen-15 labeled position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different functional groups into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield different reduced forms of the compound.
Applications De Recherche Scientifique
L-Phenylalanine,Indole-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen-15 in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-15 labeled compounds in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including quality control and process optimization.
Mécanisme D'action
The mechanism of action of L-Phenylalanine,Indole-15N involves its role as a precursor in the synthesis of important biomolecules. The nitrogen-15 label allows for detailed tracking of the compound’s transformation and interaction with molecular targets. In biological systems, L-Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine, while indole derivatives are involved in various signaling pathways.
Comparaison Avec Des Composés Similaires
L-Phenylalanine,Indole-15N can be compared with other similar compounds, such as:
L-Tryptophan,Indole-15N: Another nitrogen-15 labeled compound with similar applications in metabolic studies.
L-Phenylalanine,Indole-13C: A carbon-13 labeled version used in different isotope labeling studies.
L-Phenylalanine,Indole-D: A deuterium-labeled variant used in pharmacokinetic and metabolic research.
The uniqueness of this compound lies in its specific nitrogen-15 labeling, which provides distinct advantages in certain types of research, particularly those involving nitrogen metabolism and transformation.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i13+1 |
Clé InChI |
QIVBCDIJIAJPQS-DQOKOWHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

